molecular formula C17H12ClN3O4S B249415 N-(1,3-benzodioxol-5-yl)-2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

N-(1,3-benzodioxol-5-yl)-2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No. B249415
M. Wt: 389.8 g/mol
InChI Key: RRYCEDSEHAIBOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-yl)-2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is not fully understood. However, it has been proposed that this compound exerts its effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. It has also been suggested that this compound may induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-yl)-2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the production of inflammatory cytokines and prostaglandins. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells.
In addition to its anti-inflammatory and anticancer properties, this compound has also been reported to have analgesic and antipyretic effects. It has also been shown to have insecticidal and fungicidal properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(1,3-benzodioxol-5-yl)-2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide in lab experiments is its high purity. The synthesis method yields a product with high purity, which is important for reproducibility of results.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. In vitro studies have shown that this compound can induce cytotoxicity in certain cell lines. Therefore, caution should be taken when handling this compound in the lab.

Future Directions

There are several future directions for research on N-(1,3-benzodioxol-5-yl)-2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide. One potential direction is to investigate its potential as an anti-inflammatory and analgesic agent in animal models. Another direction is to study its potential as an anticancer agent in vivo.
In addition, further research is needed to understand the mechanism of action of this compound and to identify its molecular targets. This information could be used to design more potent and selective analogs of this compound.
Finally, more research is needed to investigate the potential use of this compound in the field of agriculture. Its insecticidal and fungicidal properties make it a potential candidate for the development of new pesticides.

Synthesis Methods

The synthesis of N-(1,3-benzodioxol-5-yl)-2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves the reaction of 3-chlorophenyl isocyanate with 2-mercaptoacetic acid in the presence of sodium bicarbonate. The resulting product is then reacted with 1,3-benzodioxole-5-carboxylic acid to obtain the final compound. This synthesis method has been reported to yield a high purity product.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been investigated for its anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to have potential as an anticancer agent.
In addition to its medical applications, this compound has been studied for its potential use in the field of agriculture. It has been reported to have insecticidal and fungicidal properties, making it a potential candidate for the development of new pesticides.

properties

Product Name

N-(1,3-benzodioxol-5-yl)-2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Molecular Formula

C17H12ClN3O4S

Molecular Weight

389.8 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C17H12ClN3O4S/c18-11-3-1-2-10(6-11)16-20-21-17(25-16)26-8-15(22)19-12-4-5-13-14(7-12)24-9-23-13/h1-7H,8-9H2,(H,19,22)

InChI Key

RRYCEDSEHAIBOO-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(O3)C4=CC(=CC=C4)Cl

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(O3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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